2-Methyl-6-(pyridin-4-yl)hexa-3,5-diyn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-(pyridin-4-yl)hexa-3,5-diyn-2-ol is a chemical compound with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol . This compound is characterized by the presence of a pyridine ring and a hexa-3,5-diyn-2-ol structure, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
The synthesis of 2-Methyl-6-(pyridin-4-yl)hexa-3,5-diyn-2-ol typically involves the use of organic synthesis techniques. One common method involves the reaction of appropriate starting materials under controlled conditions to form the desired product. For instance, the reaction may involve the use of alkynes and pyridine derivatives, followed by purification steps such as flash chromatography . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
2-Methyl-6-(pyridin-4-yl)hexa-3,5-diyn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-(pyridin-4-yl)hexa-3,5-diyn-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest in biochemical research.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-(pyridin-4-yl)hexa-3,5-diyn-2-ol involves its interaction with specific molecular targets. The compound can form organosulfur radicals, which play a role in its chemical reactivity. These radicals can interact with various biological molecules, leading to different biochemical effects .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-6-(pyridin-4-yl)hexa-3,5-diyn-2-ol can be compared with similar compounds such as:
2-Methyl-6-phenylhexa-3,5-diyn-2-ol: This compound has a phenyl group instead of a pyridine ring, leading to different chemical properties and reactivity.
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: This compound contains a tetrazine ring and exhibits different oxidation properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
235743-08-5 |
---|---|
Molekularformel |
C12H11NO |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
2-methyl-6-pyridin-4-ylhexa-3,5-diyn-2-ol |
InChI |
InChI=1S/C12H11NO/c1-12(2,14)8-4-3-5-11-6-9-13-10-7-11/h6-7,9-10,14H,1-2H3 |
InChI-Schlüssel |
TZXLEZWDOSNOQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC#CC1=CC=NC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.